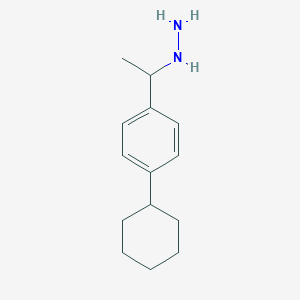
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the thiazole ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the chloro group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.
Attachment of the tetrahydrofuran moiety: This can be done through nucleophilic substitution reactions involving tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the chloro group or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, thiols.
Substitution products: Various substituted thiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutics.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole ring and the sulfonyl group could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-phenylsulfonylthiazole: Lacks the chloro and tetrahydrofuran groups.
5-chloro-4-(methylsulfonyl)thiazole: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
N-(tetrahydrofuran-2-ylmethyl)thiazol-2-amine: Lacks the chloro and phenylsulfonyl groups.
Uniqueness
5-chloro-4-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro group, phenylsulfonyl group, and tetrahydrofuran moiety makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-12-13(22(18,19)11-6-2-1-3-7-11)17-14(21-12)16-9-10-5-4-8-20-10/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUHIXUWCEZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)



![N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408822.png)

![N-cyclopentyl-4-[(4-oxo-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)
